molecular formula C15H23N3O3 B1404259 Tert-butyl 3-(4-amino-3-methoxyanilino)azetidine-1-carboxylate CAS No. 1375465-25-0

Tert-butyl 3-(4-amino-3-methoxyanilino)azetidine-1-carboxylate

Cat. No.: B1404259
CAS No.: 1375465-25-0
M. Wt: 293.36 g/mol
InChI Key: WYDAHJQPBPWHQD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-amino-3-methoxyanilino)azetidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, an amino group, and a methoxyphenyl group. Its chemical formula is C16H25N3O3.

Scientific Research Applications

Tert-butyl 3-(4-amino-3-methoxyanilino)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how it interacts with biological systems. This could include studying its binding to proteins, its effects on cellular processes, and any therapeutic effects it might have .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it .

Future Directions

This would involve discussing potential future research directions, such as further studies to better understand the compound’s properties, efforts to improve its synthesis, or investigations into potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-amino-3-methoxyanilino)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-3-methoxyaniline with azetidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-amino-3-methoxyanilino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-methoxyphenyl)piperazine-1-carboxylate
  • 4-(N-Boc-piperazine-1-yl)-2-methoxyaniline

Uniqueness

Compared to similar compounds, Tert-butyl 3-(4-amino-3-methoxyanilino)azetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts specific chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(4-amino-3-methoxyanilino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-11(9-18)17-10-5-6-12(16)13(7-10)20-4/h5-7,11,17H,8-9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDAHJQPBPWHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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